(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate

Catalog No.
S715942
CAS No.
340187-12-4
M.F
C17H16BrNO2
M. Wt
346.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate

CAS Number

340187-12-4

Product Name

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-bromoethyl)carbamate

Molecular Formula

C17H16BrNO2

Molecular Weight

346.2 g/mol

InChI

InChI=1S/C17H16BrNO2/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,20)

InChI Key

GDIPNIOJNLDDRP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCBr

Synonyms

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate; N-(2-Bromoethyl)-carbamic Acid 9H-Fluoren-9-ylmethyl Ester

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCBr

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate is a chemical compound with the molecular formula C₁₇H₁₆BrNO₂ and a molecular weight of 346.22 g/mol. It is known for its structural features, including a fluorenyl group, which contributes to its stability and reactivity. The compound is categorized under carbamates, which are esters or salts of carbamic acid, and it contains a brominated ethyl side chain that enhances its reactivity in various

Typical of carbamates, including:

  • Nucleophilic Substitution Reactions: The bromine atom in the 2-bromoethyl group can undergo nucleophilic substitution, making it reactive towards nucleophiles such as amines or alcohols.
  • Deprotection Reactions: The fluorenyl group can be removed under basic conditions, allowing for the liberation of the amine functionality for further reactions .
  • Formation of Ureas: When reacted with isocyanates, (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate can yield urea derivatives, expanding its utility in synthetic organic chemistry.

The synthesis of (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate generally involves the following steps:

  • Preparation of Fluorenylmethanol: The fluorenyl group is typically introduced via a reaction involving fluorenylmethanol.
  • Formation of Carbamate: The reaction of fluorenylmethanol with phosgene or an equivalent reagent leads to the formation of the carbamate structure.
  • Bromination: The introduction of the bromoethyl group can be achieved through alkylation reactions using 2-bromoethanol under suitable conditions .

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate has several applications, particularly in:

  • Peptide Synthesis: It serves as a protecting group for amino acids in solid-phase peptide synthesis due to its stability and ease of removal.
  • Drug Development: Its derivatives are explored in medicinal chemistry for developing new therapeutic agents .

Interaction studies involving (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential role in biological systems and its utility in synthetic pathways. For example, interactions with amino acids or other biomolecules can provide insights into its biological relevance and potential therapeutic applications.

Several compounds share structural similarities with (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate. Here are some notable comparisons:

Compound NameSimilarityKey Features
(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate0.91Contains a similar fluorenyl group with different alkyl substitution.
Benzyl (2-bromoethyl)carbamate0.82Lacks the fluorenyl group but retains the bromoethyl moiety.
Benzyl (3-bromopropyl)carbamate0.74Similar structure but with a different alkyl chain length.
Benzyl 4-(Bromomethyl)tetrahydro-1(2H)-pyridinecarboxylate0.68Contains a pyridine ring instead of a fluorenyl structure.
(9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride0.88Features an amino group instead of bromine, affecting reactivity.

These comparisons highlight the unique aspects of (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate, particularly its fluorenyl structure which imparts distinct chemical properties not found in simpler carbamates or those without this aromatic system .

The synthesis of (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate represents a specialized application of fluorenylmethyloxycarbonyl protecting group chemistry combined with bromoethyl functionalization [1]. Current synthetic strategies primarily employ two major approaches: direct carbamate formation from fluorenylmethyl chloroformate and bromoethylamine derivatives, and multi-step synthetic routes involving intermediate protection and functionalization steps.

The most widely documented synthetic approach involves the reaction of 9-fluorenylmethyl chloroformate with 2-bromoethylamine or its hydrobromide salt [2] [3]. This methodology follows established protocols for fluorenylmethyloxycarbonyl carbamate formation, where the chloroformate serves as an electrophilic carbonyl source that readily reacts with primary amines [1]. The reaction typically proceeds through nucleophilic attack of the amine nitrogen on the carbonyl carbon of the chloroformate, followed by elimination of hydrogen chloride to form the desired carbamate linkage [4] [5].

Alternative synthetic strategies have emerged based on carbonyldiimidazole-mediated carbamate formation methodologies [6]. These approaches utilize carbonyldiimidazole as an activating agent to form carbamoyl-imidazole intermediates, which subsequently react with fluorenylmethyl alcohols or related derivatives to generate the target carbamate structure [6]. The methodology demonstrates excellent yields ranging from 92% to 97% for carbamoyl-imidazole formation, followed by high isolated yields of 66% to 99% for the final carbamate products [6].

Recent developments in direct carbamate synthesis from carbon dioxide have provided additional synthetic pathways [7] [8]. These methodologies employ 1,8-diazabicyclo[5.4.0]undec-7-ene as a base to facilitate carbamate formation through carbon dioxide incorporation, achieving yields of 45% to 92% under continuous-flow conditions [7]. The approach utilizes mild reaction conditions and eliminates the need for column chromatography in many cases, rendering the process more environmentally benign [7].

Advanced synthetic strategies have also incorporated tert-butoxide lithium-mediated transformations for carbamate synthesis [8]. This methodology enables direct conversion of Boc-protected amines to carbamates, thiocarbamates, and ureas without requiring hazardous reagents or metal catalysts [8]. The process demonstrates excellent scalability to gram-level production while maintaining high yields across diverse substrate ranges [8].

Synthetic MethodYield RangeReaction ConditionsKey Advantages
Chloroformate-Amine Coupling70-95%0°C to room temperature, organic solventsHigh efficiency, established protocols
Carbonyldiimidazole-Mediated66-99%Room temperature, mild conditionsExcellent yields, broad substrate scope
Carbon Dioxide Incorporation45-92%70°C, 5 bar pressure, continuous flowEnvironmentally benign, rapid synthesis
Lithium tert-Butoxide Method70-95%110°C, toluene solventMetal-free, scalable process

Optimization of Reaction Parameters

Optimization of reaction parameters for (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate synthesis requires careful consideration of temperature, pressure, solvent selection, and reagent stoichiometry [7] [9]. Temperature optimization studies have demonstrated that reaction efficiency significantly increases with elevated temperatures, with optimal yields achieved at 70°C to 110°C depending on the specific synthetic methodology employed [7] [8].

Pressure optimization plays a crucial role in carbon dioxide-mediated carbamate synthesis approaches [7]. Systematic studies have shown that increased pressure from 1 bar to 5 bar results in conversion improvements from 56% to 98%, while further pressure increases to 7 bar lead to decreased selectivity due to increased byproduct formation [7]. The optimal pressure range of 3 to 5 bar provides the best balance between conversion efficiency and product selectivity [7].

Solvent effects demonstrate significant impact on reaction outcomes across different synthetic methodologies [7] [8]. Polar aprotic solvents such as acetonitrile and dimethylformamide facilitate nucleophilic substitution mechanisms, while toluene provides optimal conditions for lithium tert-butoxide-mediated transformations [7] [8]. The choice of solvent directly influences reaction kinetics, with acetonitrile showing favorable properties for continuous-flow processes due to its compatibility with carbon dioxide and ability to solubilize reaction intermediates [7].

Reagent stoichiometry optimization reveals that base equivalents significantly affect reaction outcomes [7] [8]. Studies using 1,8-diazabicyclo[5.4.0]undec-7-ene demonstrate that 2.0 equivalents provide optimal conversion rates of 81% with 79% selectivity for the desired carbamate product [7]. Lower base loadings result in incomplete conversion, while excess base leads to increased side reactions and reduced selectivity [7].

Flow rate optimization in continuous synthesis approaches shows that carbon dioxide flow rates of 6.0 milliliters per minute provide optimal results by accelerating desired carbamate formation while minimizing undesired alkylation byproducts [7]. This represents a critical parameter for industrial implementation, as proper gas-liquid mixing ensures efficient carbon dioxide incorporation and consistent product quality [7].

ParameterOptimal RangeEffect on YieldImpact on Selectivity
Temperature70-110°CIncreases conversion efficiencyMaintains product selectivity
Pressure3-5 barEnhances reaction rateOptimizes desired product formation
Base Equivalents2.0-2.5 equivMaximizes conversionMinimizes side reactions
Carbon Dioxide Flow Rate6.0 mL/minAccelerates carbamate formationReduces alkylation byproducts

Green Chemistry Approaches in Synthesis

Green chemistry principles have been increasingly incorporated into (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate synthesis through the development of environmentally sustainable methodologies [7] [8] [10]. The implementation of continuous-flow synthesis represents a significant advancement in green chemistry applications, enabling reduced reaction times from several hours to 50 minutes while maintaining excellent yields [7].

Carbon dioxide utilization as a carbon building block exemplifies green chemistry principles by transforming a greenhouse gas into valuable chemical intermediates [7] [10]. This approach eliminates the need for toxic phosgene derivatives traditionally used in carbamate synthesis, significantly reducing environmental impact and improving process safety [7]. The methodology achieves excellent conversion rates while operating under mild conditions that minimize energy consumption [7].

Solvent reduction strategies have been implemented through the development of solvent-free or minimal solvent synthetic approaches [8]. The tert-butoxide lithium methodology enables direct substrate transformation using minimal quantities of environmentally benign solvents such as toluene, while eliminating the need for hazardous metal catalysts [8]. This approach aligns with green chemistry principles by reducing waste generation and minimizing exposure to toxic substances [8].

Catalyst-free methodologies represent another significant advancement in green synthesis approaches [7] [8]. The elimination of metal catalysts reduces environmental contamination concerns and simplifies product purification processes [8]. These methodologies demonstrate that high yields can be maintained without relying on expensive or environmentally problematic catalytic systems [8].

Waste minimization strategies have been developed through improved reaction selectivity and simplified purification procedures [7] [8]. The continuous-flow carbon dioxide methodology eliminates the need for column chromatography in many cases, instead utilizing simple acidic treatment for product purification [7]. This approach significantly reduces solvent consumption and waste generation compared to traditional synthetic routes [7].

Energy efficiency improvements have been achieved through optimized reaction conditions that operate at moderate temperatures and pressures [7] [8]. The continuous-flow approach enables precise control of reaction parameters, reducing energy consumption while maintaining excellent product quality [7]. Temperature optimization studies demonstrate that efficient synthesis can be achieved at 70°C to 110°C, representing a significant improvement over traditional high-temperature synthetic methods [7] [8].

Scalability Considerations and Industrial Production

Scalability considerations for (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate production encompass multiple factors including equipment design, process optimization, and economic viability [11] [12] [13]. Industrial production requires careful evaluation of reaction parameters that perform effectively at larger scales while maintaining product quality and economic efficiency.

Continuous-flow processing represents a promising approach for industrial scalability due to its inherent advantages in heat and mass transfer, precise parameter control, and reduced batch-to-batch variability [7]. The methodology demonstrates excellent scalability potential with reaction times of 50 minutes and yields ranging from 45% to 92%, making it suitable for large-scale implementation [7]. The continuous nature of the process enables consistent product quality and simplified process control compared to traditional batch methodologies [7].

Equipment considerations for industrial production include the selection of appropriate reactor designs that accommodate the specific requirements of carbamate synthesis [11] [12]. Fine chemical production typically utilizes multipurpose plants with batch chemical processes, which can be adapted for carbamate synthesis with appropriate modifications [13]. The equipment must be compatible with organic solvents and capable of handling moderate temperatures and pressures required for optimal synthesis conditions [7] [8].

Economic considerations include raw material costs, energy consumption, and product purification requirements [11] [12] [13]. Fine chemical production typically involves limited volumes with high added value, making specialized carbamate intermediates economically viable for pharmaceutical and agrochemical applications [13]. The production volumes for fine chemicals generally range below 1000 tons per year with prices exceeding ten dollars per kilogram, positioning specialized carbamates within this economic framework [13].

Quality assurance systems for industrial production require implementation of robust analytical methods and process control systems [11] [12]. The production of pharmaceutical intermediates demands adherence to stringent quality standards and regulatory requirements [11]. Continuous monitoring of reaction parameters and product quality ensures consistent output suitable for downstream applications [7].

Scale FactorLaboratoryPilot PlantIndustrial
Batch Size1-100 g1-10 kg100-1000 kg
Reaction Time50 min - 2 h1-4 h2-8 h
Equipment TypeGlass reactorSteel reactorMultipurpose plant
Quality ControlBasic analysisAdvanced analyticsComprehensive QC

Quality Control in Synthetic Processes

Quality control in (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate synthesis requires implementation of comprehensive analytical methodologies to ensure product purity, structural integrity, and batch-to-batch consistency [11] [12]. The complex nature of carbamate structures necessitates multiple analytical techniques for complete characterization and quality assessment.

Spectroscopic analysis forms the foundation of quality control protocols, with nuclear magnetic resonance spectroscopy providing definitive structural confirmation [7] [2]. Proton nuclear magnetic resonance analysis enables verification of the fluorenyl protecting group integrity and bromoethyl functionality, while carbon-13 nuclear magnetic resonance confirms the carbamate carbonyl environment [7]. The characteristic fluorenyl aromatic signals and bromoethyl alkyl patterns provide reliable fingerprints for product identification [2].

High-performance liquid chromatography represents the primary analytical method for purity determination and impurity profiling [2] [3]. The fluorenyl group exhibits strong ultraviolet absorption, enabling sensitive detection and quantification of the target compound and related impurities [1]. Reversed-phase chromatography systems effectively separate structural analogs and synthetic byproducts, providing comprehensive purity assessment [2].

Mass spectrometry analysis provides molecular weight confirmation and structural verification through fragmentation patterns [7] [2]. High-resolution mass spectrometry enables accurate mass determination and elemental composition verification, ensuring product authenticity [7]. The characteristic fragmentation of fluorenyl and bromoethyl functionalities provides additional structural confirmation [2].

Infrared spectroscopy analysis enables verification of functional group presence and integrity [7]. The carbamate carbonyl stretch provides a characteristic signature around 1700 wavenumbers, while carbon-hydrogen and nitrogen-hydrogen stretching frequencies confirm the presence of expected functional groups [7]. This technique serves as a rapid screening method for product identification [7].

Purity specifications for pharmaceutical intermediate applications typically require minimum purity levels of 95% to 99% as determined by high-performance liquid chromatography [11] [2]. Related substance limits are established based on synthetic pathways and potential impurity structures, with individual impurities typically limited to 0.1% to 1.0% depending on their toxicological profiles [11].

Stability testing protocols evaluate product degradation under various storage conditions [11] [12]. Accelerated stability studies assess product behavior under elevated temperature and humidity conditions, while long-term stability studies monitor product integrity under recommended storage conditions [11]. The fluorenyl protecting group demonstrates excellent stability under normal storage conditions, contributing to extended product shelf life [1].

Analytical MethodPurposeSpecificationFrequency
Nuclear Magnetic ResonanceStructure confirmationMatches reference standardPer batch
High-Performance Liquid ChromatographyPurity determination≥95% purityPer batch
Mass SpectrometryMolecular weight verificationAccurate mass ±5 ppmPer batch
Infrared SpectroscopyFunctional group verificationCharacteristic peaks presentPer batch

XLogP3

3.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-(Fmoc-amino)ethyl bromide

Dates

Modify: 2023-08-15

Explore Compound Types